Propyl gallate
Overview
Description
Mechanism of Action
Target of Action
Propyl gallate, a synthetic phenolic antioxidant, has been found to interact with several targets in the body. One of its primary targets is tumor necrosis factor-α (TNF-α) and its soluble receptor, sTNFR-I . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it enhances the binding between TNF-α and sTNFR-I in a dose-dependent manner . This interaction is believed to be one of the ways this compound exerts its effects in the body .
Biochemical Pathways
It is known that this compound has antioxidant properties and protects against oxidation by hydrogen peroxide and oxygen free radicals . It is also suggested that this compound may influence the gut microbiome and modulate immune responses .
Pharmacokinetics
It is known that this compound is a synthetic antioxidant that has been added to foods containing oils and fats to prevent oxidation . This suggests that it may be absorbed in the gastrointestinal tract and distributed throughout the body where it exerts its antioxidant effects.
Result of Action
This compound has been found to exert an inhibitory effect on the growth of different cell types, including lung cancer cells . It induces cell death in human pulmonary fibroblast cells through apoptosis and/or necrosis . The observed cell death is mediated by the modulation of Bax and caspase-3 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species during callus induction can activate specific metabolic pathways in explants to regulate callus development . This suggests that the antioxidant activity of this compound can be influenced by the oxidative environment in which it is present.
Biochemical Analysis
Biochemical Properties
Propyl gallate exhibits an anti-growth effect on various cell types . It interacts with reactive oxygen species (ROS) and glutathione (GSH) in cells . The nature of these interactions involves the modulation of ROS and GSH levels, which can influence various biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been found to induce cell death in human pulmonary fibroblast (HPF) cells . It impacts the cell cycle, leading to G1 phase arrest . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as Bax and caspase-3 . It exerts its effects at the molecular level through the modulation of these molecules, leading to the initiation of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function . It has been used in the Lyocell process to stabilize cellulose spinning dopes . Over time, it has been found to affect the stability and degradation of the product .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a concentration of up to 0.1%, it has been used as a strong preservative and stabilizer in various medicinal preparations . Some scientific studies have indicated a potential link between the antioxidant and certain health effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to reactive oxygen species during callus inducing . It can activate specific metabolic pathways in explants to regulate callus development .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its transport is very fast and flow-limited in contrast to the slow and barrier-limited transport of gallic acid .
Subcellular Localization
It is known that this compound can influence the equilibrium of reactive oxygen species during the formation of callus .
Preparation Methods
Propyl gallate does not occur naturally and is synthesized through various chemical methods . The most common synthetic routes include:
Esterification of Gallic Acid with Propanol: This process involves the reaction of gallic acid with propanol in the presence of a strong acid catalyst.
Steglich Esterification: This method uses N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine as catalysts.
Fischer Esterification: This involves the use of various catalysts to facilitate the reaction.
Enzyme Catalysis: Tannic acid can be enzymatically converted to this compound.
Industrial production often involves the use of toluene-p-sulfonic acid as a catalyst, with the reaction carried out at high temperatures under reflux conditions .
Chemical Reactions Analysis
Propyl gallate undergoes several types of chemical reactions:
Oxidation: It acts as an antioxidant by protecting against oxidation by hydrogen peroxide and oxygen free radicals.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form gallic acid and propanol.
Aminolysis: It can also undergo aminolysis to form gallic acid morpholide.
Common reagents used in these reactions include hydrogen peroxide, various acids, and bases. The major products formed include gallic acid and its derivatives .
Scientific Research Applications
Propyl gallate has a wide range of applications in scientific research:
Food Industry: It is used as an antioxidant to prevent rancidity in fats and oils.
Pharmaceuticals: It acts as a stabilizer for certain medicines and improves the shelf-life of medicinal products.
Biological Research: It is used as a triplet state quencher and an antioxidant in fluorescence microscopy.
Industrial Applications: It is used in adhesives, biodiesel, and lubricants.
Comparison with Similar Compounds
Propyl gallate is often compared with other gallates such as octyl gallate and dodecyl gallate . These compounds are used interchangeably in various applications due to their similar antioxidant properties . this compound is unique in its specific applications in fluorescence microscopy and its use as a triplet state quencher .
Similar compounds include:
- Octyl Gallate
- Dodecyl Gallate
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Tert-Butyl Hydroquinone (TBHQ)
This compound stands out due to its specific molecular structure and its unique applications in various fields.
Properties
IUPAC Name |
propyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYODDOHIVTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Record name | PROPYL GALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20963 | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021201 | |
Record name | Gallic acid n-propyl ester | |
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Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propyl gallate | |
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Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | PROPYL GALLATE | |
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Flash Point |
368 °F (NTP, 1992), 187 °C (369 °F) - closed cup | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | PROPYL GALLATE | |
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Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.21 (NTP, 1992) - Denser than water; will sink, 1.21 | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Vapor Density |
7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | PROPYL GALLATE | |
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Mechanism of Action |
The present study aimed to assess anti-inflammatory activity and underlying mechanism of n-propyl gallate, the n-propyl ester of gallic acid. n-Propyl gallate was shown to contain anti-inflammatory activity using two experimental animal models, acetic acid-induced permeability model in mice, and air pouch model in rats. It suppressed production of nitric oxide and induction of inducible nitric oxide synthase and cyclooxygenase-2 in the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. It was able to diminish reactive oxygen species level elevated in the LPS-stimulated RAW264.7 macrophage cells. It also suppressed gelatinolytic activity of matrix metalloproteinase-9 enhanced in the LPS-stimulated RAW264.7 macrophage cells. It inhibited inhibitory kappaB-aplha degradation and enhanced NF-kappaB promoter activity in the stimulated macrophage cells. It was able to suppress phosphorylation of c-Jun NH(2)-terminal kinase 1/2 (JNK1/2) and activation of c-Jun promoter activity in the stimulated macrophage cells. In brief, n-propyl gallate possesses anti-inflammatory activity via down-regulation of NF-kappaB and JNK pathways., ... In the present study, we demonstrate that propyl gallate (PG) reduced cell viability in THP-1, Jurkat, and HL-60 leukemia cells and induced apoptosis in THP-1 cells. PG activated caspases 3, 8, and 9 and increased the levels of p53, Bax, Fas, and Fas ligand. PG activated mitogen-activated protein kinases (MAPKs), inhibited nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) and induced intracellular glutathione (GSH) depletion. In addition, PG increased superoxide dismutase-1 expression and decreased intracellular levels of reactive oxygen species. Our data show ... that an early event of PG-induced apoptosis is MAPKs/Nrf-2-mediated GSH depletion and that PG induced apoptosis via multiple pathways in human leukemia. PG might serve as a potential chemotherapeutic agent or food supplement for human leukemia patients. | |
Record name | PROPYL GALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
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Color/Form |
White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals | |
CAS No. |
121-79-9 | |
Record name | PROPYL GALLATE | |
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Record name | Propyl gallate | |
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Record name | Propyl gallate [NF] | |
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Record name | Propyl Gallate | |
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Record name | propyl gallate | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, propyl ester | |
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Record name | Gallic acid n-propyl ester | |
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Record name | Propyl 3,4,5-trihydroxybenzoate | |
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Record name | Propyl gallate | |
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Record name | PROPYL GALLATE | |
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Record name | Propyl gallate | |
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Melting Point |
302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.